molecular formula C8H16O4 B12123919 5-(2-Methoxyethoxy)pentanoic acid

5-(2-Methoxyethoxy)pentanoic acid

Cat. No.: B12123919
M. Wt: 176.21 g/mol
InChI Key: ZAZSHMPSDGNFLA-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pentanoic acid is a branched pentanoic acid derivative featuring a methoxyethoxy (-OCH2CH2OCH3) substituent at the fifth carbon of the pentanoic acid backbone. Such compounds are often employed as intermediates in pharmaceutical synthesis or as functional moieties in drug design .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

5-(2-methoxyethoxy)pentanoic acid

InChI

InChI=1S/C8H16O4/c1-11-6-7-12-5-3-2-4-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

ZAZSHMPSDGNFLA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or bases like sodium hydroxide. The process involves the esterification of pentanoic acid followed by the substitution of the hydroxyl group with the 2-methoxyethoxy group.

Industrial Production Methods

Industrial production of 5-(2-Methoxyethoxy)pentanoic acid may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the product while minimizing the production of by-products. The reaction conditions are optimized to achieve the desired product with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(2-Methoxyethoxy)pentanoic acid with structurally related pentanoic acid derivatives:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
5-(2-Methoxyethoxy)pentanoic acid 2-Methoxyethoxy (-OCH2CH2OCH3) ~176.21* High solubility in polar solvents; ether linkages enhance flexibility. Potential drug linker or intermediate. -
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid Thiazole ring with phenylacetamido group 331.39 Low solubility due to aromaticity; NMR data confirms planar amide structure. Pharmacological studies (e.g., enzyme inhibition).
(S)-2-Fmoc-amino-5-(4-methylpiperazinyl)pentanoic acid Fmoc-protected amino, 4-methylpiperazine ~505.56 Chiral center; used in peptide synthesis. Optical rotation: [α]20D = −7.3 (DMF). Solid-phase peptide synthesis.
5-(Phenylselanyl)pentanoic acid Phenylselanyl (-SePh) ~273.19 Redox-active due to selenium; synthesized via diselenide reduction. Organic synthesis or antioxidant applications.
α-Lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid) Dithiolane ring 206.33 Antioxidant; undergoes reversible redox cycling. Electrooxidation yields oxo-form. Treatment of oxidative stress-related diseases.
Loxiglumide (CR 1505) Dichlorobenzoylamino, methoxypropyl groups 494.37 Cholecystokinin antagonist; ED50 values in pancreatitis models: 9–80 µmol/kg. Experimental therapeutic for gastrointestinal disorders.

*Note: Molecular weight estimated based on formula C8H16O4.

Key Research Findings

Solubility and Reactivity: Methoxyethoxy substituents improve aqueous solubility compared to aromatic or bulky groups (e.g., thiazole or Fmoc-protected derivatives) due to ether oxygen's hydrogen-bonding capacity . Selenium-containing analogs (e.g., 5-(Phenylselanyl)pentanoic acid) exhibit unique redox properties, unlike the chemically stable methoxyethoxy group .

Biological Activity: Amide derivatives (e.g., Compound 26 in ) show pharmacological activity via enzyme inhibition, whereas methoxyethoxy's lack of hydrogen-bond donors may limit direct target binding . Loxiglumide demonstrates the impact of bulky substituents (dichlorobenzoylamino) on receptor antagonism, highlighting how substituent size and polarity dictate biological efficacy .

Synthetic Utility: Fmoc-protected pentanoic acids () are critical in peptide synthesis, whereas methoxyethoxy derivatives may serve as hydrophilic spacers in prodrugs or bioconjugates .

Toxicity and Safety: Limited toxicology data exist for hydroxy- and methoxy-substituted pentanoic acids, though safety protocols recommend handling with PPE due to uncharacterized hazards .

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